Etripamil is a novel compound classified as a short-acting calcium channel blocker, primarily utilized in the treatment of paroxysmal supraventricular tachycardia (PSVT). It is notable for its unique intranasal delivery formulation, which allows for rapid onset of action, making it a promising candidate for self-administration in acute situations. Etripamil's chemical structure is defined by the molecular formula and a molecular weight of approximately 452.6 g/mol, with the CAS registry number 1593673-23-4 .
The synthesis of Etripamil employs a convergent synthesis approach, which involves the preparation of two key intermediates that are subsequently coupled through reductive amination. This method is advantageous as it avoids toxic reagents like potassium cyanide and dimethyl sulfate, enhancing safety and scalability for industrial production.
Etripamil's molecular structure consists of a complex arrangement that includes an aromatic ring and various functional groups characteristic of calcium channel blockers. The structural analysis reveals:
The detailed structural data can be sourced from chemical databases such as PubChem, which provides comprehensive information on its molecular characteristics.
Etripamil is involved in several types of chemical reactions, including:
The outcomes of these reactions depend on the specific conditions applied. For example:
Etripamil functions primarily as a non-dihydropyridine L-type calcium channel blocker. Its mechanism involves inhibiting the influx of calcium ions through L-type calcium channels located predominantly in cardiac tissues and blood vessels. This inhibition leads to:
These effects contribute to the restoration of normal heart rhythm, particularly beneficial in treating arrhythmias such as PSVT .
Etripamil is characterized by:
The chemical stability and reactivity profile indicate that Etripamil can undergo various transformations under different conditions, making it versatile for pharmaceutical applications.
Relevant analyses include stability studies and solubility tests that are essential for determining its suitability for clinical use .
Etripamil has several scientific applications:
Etripamil (chemical name: MSP-2017; CAS: 1593673-23-4) is a short-acting, nondihydropyridine L-type calcium channel blocker with the molecular formula C₂₇H₃₆N₂O₄ and a molecular weight of 452.59 g/mol [6]. Its structure features a stereospecific tertiary amine group, a cyanomethyl substituent, and dual methoxy groups on the phenyl ring system, which collectively enable rapid membrane permeation and target binding [1] [6]. The compound exists as a brown to wine-red oil at room temperature, formulated as a nasal spray to bypass first-pass metabolism [6].
Mechanistically, etripamil inhibits voltage-gated L-type calcium channels in cardiac sinoatrial and atrioventricular (AV) nodes, reducing calcium influx during phase 0 of the action potential. This prolongs AV nodal refractory periods and slows conduction velocity, thereby interrupting reentrant tachycardias [1] [3]. Pharmacodynamic studies confirm dose-dependent PR interval prolongation (>10% from baseline) within 4–7 minutes at doses ≥60 mg, with effects sustained for ~45 minutes [1].
Table 1: Key Physicochemical and Pharmacological Properties of Etripamil
Property | Value/Characteristic |
---|---|
Molecular Formula | C₂₇H₃₆N₂O₄ |
CAS Number | 1593673-23-4 |
Mechanism of Action | L-type calcium channel antagonist |
Plasma Peak Time | 5–8.5 minutes (intranasal) |
Half-Life | 1.5–3 hours (dose-dependent) |
Primary Metabolic Pathway | Hydrolysis to inactive metabolite |
Solubility | Ethanol: 120 mg/mL |
Etripamil exemplifies structure-based rational drug design aimed at overcoming limitations of existing calcium channel blockers. Traditional agents like verapamil require intravenous administration and medical supervision due to risks of hypotension and bradycardia. Etripamil was engineered as a nasal spray with:
Phase 1 trials (NODE-102, MSP-2017-1096) established dose-response relationships, showing ≥60 mg doses produced clinically significant PR interval prolongation [1]. The phase 3 RAPID trial (NCT03464019) validated the rational design: etripamil achieved 64.3% PSVT conversion within 30 minutes versus 31.2% for placebo, with median time to conversion of 17.2 minutes [3]. This repeat-dose protocol leveraged pharmacokinetic insights to maintain therapeutic levels without additional safety concerns.
Table 2: Key Clinical Trial Outcomes Demonstrating Etripamil’s Rational Design
Trial (Phase) | Design | Key Efficacy Finding |
---|---|---|
RAPID (3) | Randomized, placebo-controlled | 64.3% conversion of PSVT within 30 min (placebo: 31.2%) |
NODE-301 (3) | Multicenter, crossover | Threefold faster conversion vs. placebo |
ReVeRA (2) | Double-blind, ED setting | 29.91 bpm ventricular rate reduction in AFib-RVR |
Paroxysmal Supraventricular Tachycardia (PSVT) affects ~2 million Americans, with 200,000–300,000 new diagnoses annually [3] [10]. Episodes involve sudden heart rates >150 bpm, causing palpitations, dyspnea, and syncope. AV-nodal reentrant tachycardia (AVNRT) constitutes 60% of cases, making AV node modulation a therapeutic target [3]. Economic burden is substantial: 50,000 emergency department (ED) visits/year result in 25% hospitalization rates [3].
Atrial Fibrillation with Rapid Ventricular Rate (AFib-RVR) complicates ~40% of the 5 million U.S. AFib cases, projected to reach 12 million by 2030 [2] [5] [10]. Episodes involve ventricular rates >110 bpm, triggering debilitating symptoms and ED visits (∼800,000/year) [2] [5]. Market research indicates 30–40% of AFib patients experience ≥1 symptomatic RVR episode annually, creating a potential treatment population of 3–4 million by 2030 [2] [5].
Interactive Table 3: Epidemiological and Healthcare Burden of Target Arrhythmias
Parameter | PSVT | AFib-RVR |
---|---|---|
U.S. Prevalence | 2 million | 2 million (subset of 5M AFib) |
Annual ED Visits | 50,000 | ∼800,000 |
Hospitalization Rate | 25% of ED visits | Not reported |
Projected 2030 Prevalence | Stable | 12 million (total AFib) |
Target Patient Segment | All symptomatic episodes | 30–40% of AFib patients |
Current arrhythmia management faces three critical gaps that etripamil addresses:
Etripamil’s intranasal self-administration enables at-home use within minutes of symptom onset. Phase 3 data confirm 96% of PSVT patients achieved ≥10% ventricular rate reduction within 60 minutes, potentially reducing ED visits [3]. For AFib-RVR, the ReVeRA trial demonstrated sustained ventricular rate reductions (−27.4 bpm at 22 minutes; −16.2 bpm at 60 minutes) [10], offering first on-demand rate control outside hospitals.
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7